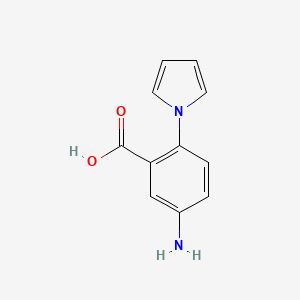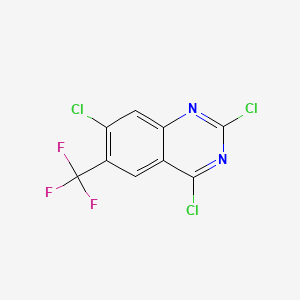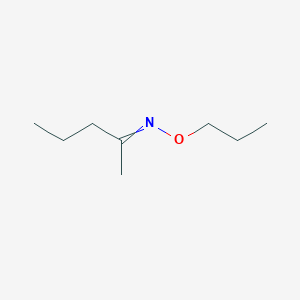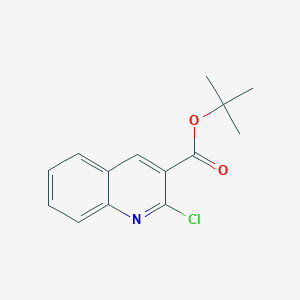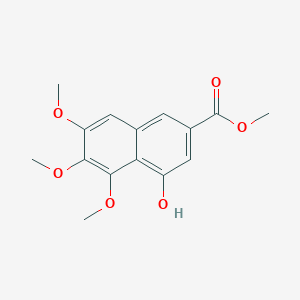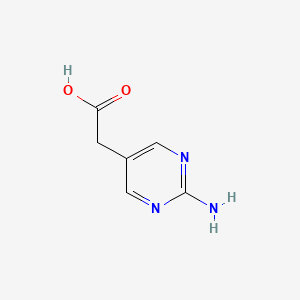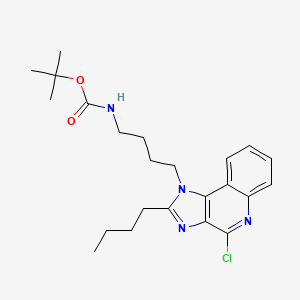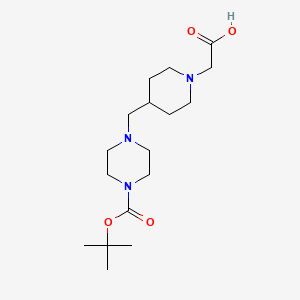
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid is a chemical compound known for its versatility in scientific research. It is a derivative of piperazine, a compound that interacts with various targets, including neurotransmitter receptors and ion channels. This compound is often used in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid typically involves the reaction of 4-ethoxycarbonylmethyl-piperazine-1-carboxylic acid tert-butyl ester with sodium hydroxide in methanol . The mixture is stirred for several hours, concentrated, and then adjusted to a specific pH using citric acid solution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of new organic compounds.
Biology: In the development of PROTACs for targeted protein degradation.
Medicine: Potential use in the design and synthesis of anti-tuberculosis drugs.
Industry: Used in the creation of chemical conjugates and other industrial applications.
Mecanismo De Acción
As a piperazine derivative, 2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid interacts with its targets by binding to specific sites, leading to changes in the activity of these targets. The exact molecular mechanism of action is yet to be fully determined, but it is known to affect various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
- 1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Uniqueness
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid is unique due to its specific structure, which allows it to be used as a rigid linker in PROTAC development. This rigidity impacts the 3D orientation of the degrader, optimizing drug-like properties and enhancing its effectiveness in targeted protein degradation.
Propiedades
Fórmula molecular |
C17H31N3O4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-[4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C17H31N3O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)12-14-4-6-18(7-5-14)13-15(21)22/h14H,4-13H2,1-3H3,(H,21,22) |
Clave InChI |
ULJXGJVCIAVJGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


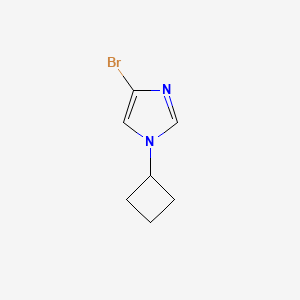
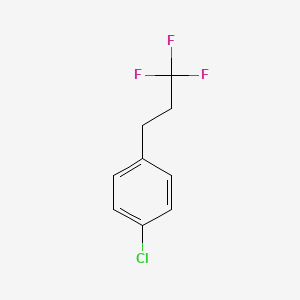
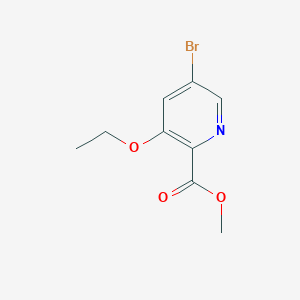
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
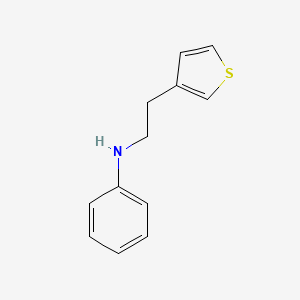
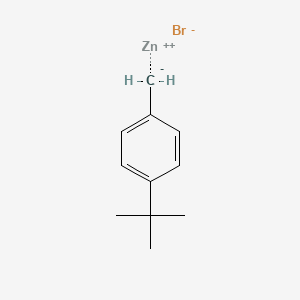
![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
